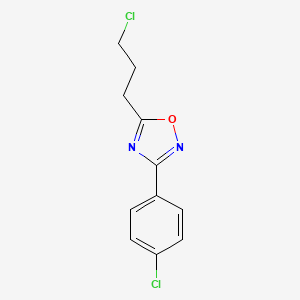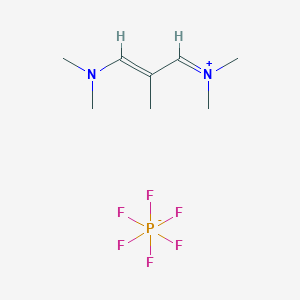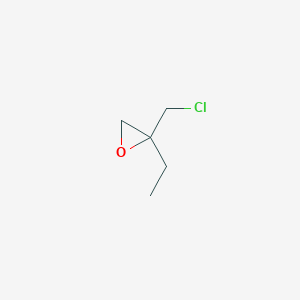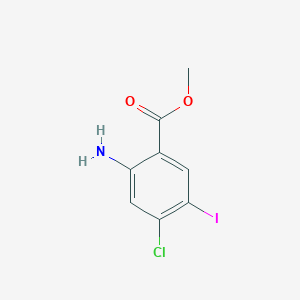
六氟磷酸铊
描述
Thallium hexafluorophosphate, also known as Thallium(I) hexafluorophosphate(V), is a chemical compound with the molecular formula F6PTl . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Thallium hexafluorophosphate is represented by the SMILES notation [Tl+].FP-(F)(F)(F)F . This indicates that the thallium ion (Tl+) is associated with a hexafluorophosphate ion (PF6-).Chemical Reactions Analysis
While specific chemical reactions involving Thallium hexafluorophosphate are not detailed in the search results, Thallium has been shown to be an oxidation catalyst for hydrogen fluoride and nitrogen atoms .科学研究应用
晶体学研究
六氟磷酸铊(18-冠-6)通过X射线衍射分析显示出独特的结构。Tl+离子被18-冠-6的六个氧原子和六氟磷酸盐的三个氟原子包裹,形成夹心结构。该化合物的结构见解有助于理解配位化学和分子相互作用 (Liu, 2003)。
化学合成
六氟磷酸铊(I)被用作卤素抽象剂,用于合成联吡啶三羰基铼(I)的σ-芳基炔基配合物。与传统方法相比,该方法提供了一种更简单、一步法制备,且产率更高,证明了该化合物在有机金属化学中的用途 (Liddle et al., 2007)。
环境和健康监测
开发了一种基于罗丹明-异羟肟酸盐氧化水解的新型探针,用于选择性和灵敏地检测铊离子。该探针可用于快速筛查尿液中升高的铊水平,表明其在环境监测和健康诊断中的潜力 (Yoo et al., 2021)。
分析化学
在分析化学领域,六氟磷酸铊在铊的光谱荧光测定中发挥作用。该方法已用于检测痕量铊,证明了该化合物在灵敏且精确的测量中的有效性 (Kirkbright et al., 1965)。
氧化反应
六氟铀酸铊(III)参与某些有机化合物的氧化,如二甲基硫醚、三甲胺和三甲基膦。这些氧化反应对于了解这些物质的化学行为以及六氟磷酸铊在有机合成和材料科学中的潜在应用非常重要 (Siddique & Winfield, 1989)。
环境分析
在环境分析中,六氟磷酸铊用于连续进样分散液-液微萃取等技术,用于铊的预富集和测定。这种利用六氟磷酸盐等离子液体的技术提高了环境样品中铊检测的效率和准确性 (Anthemidis & Ioannou, 2012)。
传感器技术
在传感器技术中,六氟磷酸铊用于开发比例式磷光探针。这些探针用于检测血清、水和土壤等各种样品中的铊,展示了该化合物在先进传感技术中的重要性 (Lu et al., 2018)。
作用机制
Target of Action
Thallium hexafluorophosphate is a compound that primarily targets neuronal cells . It is known to have a significant impact on the hypothalamic GT1-7 neuronal cell line .
Mode of Action
The compound interacts with its targets by inducing oxidative stress-related apoptosis . Both monovalent (Tl(I)) and trivalent (Tl(III)) states of thallium have been observed to cause decreased cell viability and increased cytotoxicity . Tl(III) has been found to be more cytotoxic than Tl(I), as indicated by extracellular lactate dehydrogenase levels .
Biochemical Pathways
Thallium hexafluorophosphate affects the biochemical pathways related to oxidative stress and apoptosis . Both Tl(I) and Tl(III) treatments induce caspase 3 activity, DNA fragmentation, malondialdehyde (MDA) production, and superoxide dismutase activity in the cells . MDA production was higher after Tl(III) treatment than after Tl(I) treatment .
Pharmacokinetics
It is known that tl(iii) enters gt1-7 cells later than tl(i) and has a delayed onset of toxicity . This effect is enhanced by co-treatment with maltol or citric acid, which promote the influx of metallic elements into the cells .
Result of Action
The molecular and cellular effects of thallium hexafluorophosphate’s action include decreased cell viability, increased cytotoxicity, induction of caspase 3 activity, DNA fragmentation, and increased production of MDA . These effects are indicative of oxidative stress-related apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thallium hexafluorophosphate. For instance, the presence of antioxidants such as mannitol, ascorbic acid, or tocopherol can significantly attenuate the thallium-induced decrease in GT1-7 cell numbers . Furthermore, the compound’s toxicity can be influenced by the development of mining and metallurgical industry and its wide application in the field of high technologies .
安全和危害
未来方向
While specific future directions for Thallium hexafluorophosphate are not detailed in the search results, Thallium and its compounds have been studied for their potential use in various fields. For instance, Thallium has been used in cardiovascular scintigraphy and for the diagnosis of malignant tumors .
属性
IUPAC Name |
thallium(1+);hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.Tl/c1-7(2,3,4,5)6;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBCOUMLHRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlPF6, F6PTl | |
| Record name | thallium(I) hexafluorophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447852 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.348 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium hexafluorophosphate | |
CAS RN |
60969-19-9 | |
| Record name | THALLIUM HEXAFLUOROPHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lambda1-thallanylium hexafluoro-lambda5-phosphanuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does thallium hexafluorophosphate enable the formation of cationic organometallic complexes?
A1: Thallium hexafluorophosphate acts as a halide abstracting agent in organometallic synthesis [, , ]. It reacts with metal complexes containing halide ligands (like chloride or bromide) to form insoluble thallium halide (TlX) as a precipitate. This drives the equilibrium towards the formation of the desired cationic organometallic complex with a hexafluorophosphate (PF6-) counterion. For instance, in the synthesis of cationic η2-arsinocarbene complexes of tungsten, thallium hexafluorophosphate is used to abstract chloride from the starting carbyne complex, enabling the coordination of the arsinocarbene ligand [].
Q2: Why is hexafluorophosphate often chosen as the counterion in these reactions?
A2: Hexafluorophosphate (PF6-) is a weakly coordinating anion, meaning it exhibits a low tendency to bind to the cationic metal center [, , ]. This is crucial in organometallic chemistry, as it allows the metal center to readily interact with other ligands or substrates, facilitating further reactivity.
Q3: Are there any safety concerns associated with the use of thallium hexafluorophosphate?
A3: Yes, thallium compounds, including thallium hexafluorophosphate, are known to be highly toxic []. Extreme caution should be exercised during handling, and appropriate personal protective equipment should always be used. Waste disposal must be carried out according to regulations for hazardous materials.
Q4: Can you provide an example of a reaction where thallium hexafluorophosphate plays a crucial role in achieving a specific transformation?
A4: In a study on platinum and palladium complexes [], researchers utilized thallium hexafluorophosphate to convert 2-σ-butadienyl complexes to cationic (1,2,3-η)-trans-butadienyl complexes. The abstraction of the chloride ligand by TlPF6 allowed for the rearrangement of the butadienyl ligand, demonstrating its utility in promoting specific structural changes in organometallic species.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)











